molecular formula C19H16BrFN4O3S B11501392 4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide

4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide

Cat. No.: B11501392
M. Wt: 479.3 g/mol
InChI Key: YAVJRIJMJYMBIE-UHFFFAOYSA-N
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Description

4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, fluorine, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the thioxoimidazolidinone core: This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic substitution reaction.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), fluorobenzene derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-fluorobenzamide
  • 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Uniqueness

4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the thioxoimidazolidinone core, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H16BrFN4O3S

Molecular Weight

479.3 g/mol

IUPAC Name

4-bromo-N-[3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H16BrFN4O3S/c1-22-16(26)10-15-18(28)24(14-8-6-13(21)7-9-14)19(29)25(15)23-17(27)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

YAVJRIJMJYMBIE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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